molecular formula C20H20N2O6S B2500418 butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate CAS No. 443108-51-8

butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate

Cat. No. B2500418
CAS RN: 443108-51-8
M. Wt: 416.45
InChI Key: FQFYIEXWABJJKN-UHFFFAOYSA-N
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Description

Butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate, also known as BDOAB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and materials science. BDOAB is a member of the benzothiazole family, which is characterized by its heterocyclic structure containing both nitrogen and sulfur atoms.

Scientific Research Applications

Anti-inflammatory and Anti-cancer Properties

NOSH-Aspirin, a novel Nitric Oxide-Hydrogen Sulfide-releasing hybrid, represents a new class of anti-inflammatory pharmaceuticals. These compounds, including NOSH-1, exhibit potent anti-cancer properties across various human cancer cell lines without cellular toxicity. NOSH-1's efficacy is highlighted by its significant inhibitory effect on colon cancer cells and comparable anti-inflammatory properties to aspirin in animal models (Kodela, Chattopadhyay, & Kashfi, 2012).

Synthesis and Physicochemical Properties

The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been explored for their antioxidant activities and physicochemical properties. These derivatives show potential as antioxidants, demonstrating activities such as free radical scavenging comparable to standard antioxidants (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Luminescent Properties

Enhanced luminescent iridium(III) complexes bearing aryltriazole cyclometallated ligands have been developed, emitting from yellow to sky blue. These complexes, with increased brilliance due to benzyl groups sterically shielding the iridium center, offer insights into light-emitting materials for potential applications in light-emitting electrochemical cells (Ladouceur, Fortin, & Zysman‐Colman, 2011).

Antimicrobial and Antitumor Activity

The synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles and their evaluation for antimicrobial and antitumor activities provide a foundation for developing new therapeutic agents. These compounds show promise in combating bacterial, fungal infections, and inhibiting tumor growth, underscoring the potential for novel drug development (Konstantinova et al., 2009).

Spectroscopic and Antimicrobial Studies

Reactive, spectroscopic, and antimicrobial assessments of certain benzoxazole derivatives highlight their significant antimicrobial activities against various bacteria and yeasts. These studies not only advance the understanding of these compounds' biological properties but also their potential application in addressing microbial resistance (Mary et al., 2017).

properties

IUPAC Name

butyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-2-3-12-28-20(25)14-8-10-15(11-9-14)21-18(23)13-22-19(24)16-6-4-5-7-17(16)29(22,26)27/h4-11H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFYIEXWABJJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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